![molecular formula C24H34N2O6 B116459 1-[4-[2-Hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol CAS No. 333749-57-8](/img/structure/B116459.png)
1-[4-[2-Hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol
Overview
Description
1-[4-[2-Hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C24H34N2O6 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-[4-[2-Hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol , hereafter referred to as Compound 1 , is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article delves into the biological activity of Compound 1, exploring its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
Compound 1 has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 414.518 g/mol. The compound features:
- A piperazine ring, which is often associated with various pharmacological effects.
- Methoxyphenoxy groups that may enhance lipophilicity and receptor binding affinity.
Compound 1 exhibits selective activity at dopamine receptors, particularly the D3 receptor . Research indicates that it acts as a full agonist at the D3 receptor with an effective concentration (EC50) of approximately 710 nM, while showing negligible activity at the D2 receptor. This selectivity is crucial for minimizing side effects often associated with broader dopamine receptor activation, such as impulse control disorders .
Pharmacological Effects
The primary pharmacological effects of Compound 1 include:
- Neuroprotection : Studies have shown that D3 receptor agonists like Compound 1 can protect dopaminergic neurons from degeneration in various in vitro and in vivo models. For instance, it has been demonstrated to mitigate neurodegeneration induced by neurotoxins such as MPTP and 6-OHDA in animal models .
- Behavioral Modulation : In preclinical studies, administration of Compound 1 has been linked to improvements in behavioral outcomes related to neuropsychiatric disorders, suggesting its potential utility in treating conditions such as Parkinson's disease and schizophrenia .
Study on Neuroprotection
A significant study highlighted the neuroprotective effects of D3 receptor agonists. In this study, mice treated with Compound 1 showed reduced neuronal loss and improved motor function following MPTP administration compared to control groups . This finding underscores the therapeutic potential of selective D3 receptor agonists in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted to optimize the efficacy and selectivity of compounds related to Compound 1. Modifications to the methoxyphenyl groups significantly influenced both D3 agonist activity and D2 antagonist activity. For example, analogs with varying substitutions on the phenyl rings were tested for their binding affinities and functional activities at both receptors .
Compound ID | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |
---|---|---|
Compound 1 | 710 ± 150 | 15,700 ± 3,000 |
Analog A | 278 ± 62 | 9,000 ± 3,700 |
Analog B | 98 ± 21 | >100,000 |
Toxicology Profile
The safety profile of Compound 1 has been assessed through various toxicological studies. Results indicate a favorable profile with low toxicity at therapeutic doses, making it a promising candidate for further development .
Q & A
Basic Research Questions
Q. Q1. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats. Respiratory protection (e.g., P95 filters) is advised if aerosolization occurs .
- Storage: Store in tightly sealed containers in dry, ventilated areas away from ignition sources. Monitor for leaks and static discharge .
- Emergency Measures: For skin/eye contact, rinse with water for ≥15 minutes. Use dry sand or alcohol-resistant foam for fire suppression due to potential CO release .
Q. Q2. How can researchers confirm the compound’s structural identity and purity?
Methodological Answer:
- Analytical Techniques:
- HPLC: Use C18 columns with UV detection (λ = 280 nm) for purity assessment, referencing pharmacopeial impurity profiles (e.g., EP/JP standards) .
- NMR: Analyze H and C spectra to verify piperazine and methoxyphenoxy motifs. Compare with canonical SMILES data (e.g., InChIKey: HRRBJVNMSRJFHQ) .
- Mass Spectrometry: Confirm molecular weight (304.3 g/mol) via ESI-MS in positive ion mode .
Advanced Research Questions
Q. Q3. What experimental strategies optimize the synthesis of this compound to improve yield and reduce byproducts?
Methodological Answer:
- Synthetic Routes:
- Optimization:
Q. Q4. How does the compound’s stereochemistry influence its pharmacological activity?
Methodological Answer:
- Chiral Resolution: Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 85:15) to assess individual bioactivity .
- Receptor Binding Assays:
- Targets: Test affinity for adrenergic (α/β) and serotonin receptors using radioligand displacement (e.g., H-dihydroalprenolol for β-receptors) .
- Structure-Activity Relationship (SAR): Modify methoxy groups to evaluate effects on receptor selectivity (e.g., replace 2-methoxyphenoxy with 3,4-dimethoxyphenoxy) .
Q. Q5. How can researchers resolve contradictions in stability data across different safety data sheets (SDS)?
Methodological Answer:
- Data Reconciliation:
- Experimental Validation: Conduct accelerated stability studies (40°C/75% RH, 6 months) to assess degradation products via LC-MS .
- Critical Parameters:
Condition | Observation (Evidence Source) |
---|---|
Light Exposure | No decomposition (SDS ) |
Moisture | Hydrolysis risk at >70% RH |
Oxidative Stress | Monitor for quinone formation |
Q. Q6. What methodologies are recommended for studying the compound’s metabolic pathways?
Methodological Answer:
- In Vitro Models:
- In Vivo Correlation: Use radiolabeled C-compound in rodent models to track excretion profiles .
Specialized Technical Questions
Q. Q7. What computational approaches predict the compound’s solubility and partition coefficient (log P)?
Methodological Answer:
- Software Tools:
- Experimental Calibration: Validate predictions via shake-flask method (octanol/water partition) .
Q. Q8. How can researchers design assays to evaluate the compound’s potential off-target effects?
Methodological Answer:
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O6/c1-29-21-7-3-5-9-23(21)31-17-19(27)15-25-11-13-26(14-12-25)16-20(28)18-32-24-10-6-4-8-22(24)30-2/h3-10,19-20,27-28H,11-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVOXBJBJCUZFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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